CCG 203769

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CCG 203769 is a selective inhibitor of the regulator of G protein signaling 4 (RGS4). It is known for its ability to block the interaction between RGS4 and the Gαo protein with an IC50 of 17 nM . This compound has shown significant selectivity for RGS4 over other RGS proteins, making it a valuable tool in scientific research, particularly in the study of G protein-coupled receptor (GPCR) signaling pathways .

Preparation Methods

The synthesis of CCG 203769 involves the use of thiadiazolidinone derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is available in various quantities and concentrations for research purposes . Industrial production methods are not detailed, but the compound is typically prepared in specialized laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

CCG 203769 undergoes several types of chemical reactions, including:

Inhibition Reactions: It inhibits the interaction between RGS4 and Gαo protein.

Binding Reactions: It binds selectively to RGS4, enhancing Gαq-dependent cellular calcium signaling.

GTPase Activity: It blocks the GTPase accelerating protein (GAP) activity of RGS4.

Common reagents and conditions used in these reactions include various buffers and solvents to maintain the stability and activity of the compound. The major products formed from these reactions are typically the inhibited or altered forms of the target proteins, such as RGS4 .

Scientific Research Applications

CCG 203769 has a wide range of scientific research applications, including:

Mechanism of Action

CCG 203769 exerts its effects by selectively inhibiting RGS4. It blocks the interaction between RGS4 and Gαo protein, thereby preventing the GTPase accelerating protein (GAP) activity of RGS4 . This inhibition enhances Gαq-dependent cellular calcium signaling and affects various downstream signaling pathways . The compound also potentiates the known RGS4 mechanism of Gαi-dependent muscarinic bradycardia in vivo .

Comparison with Similar Compounds

CCG 203769 is unique in its high selectivity for RGS4 over other RGS proteins. Similar compounds include:

RGS19 Inhibitors: These have an IC50 of 140 nM for RGS19, but are less selective compared to this compound.

RGS16 Inhibitors: These have an IC50 of 6 μM for RGS16, showing much lower selectivity.

RGS8 Inhibitors: These have an IC50 of 79 μM for RGS8, indicating very weak inhibition and high selectivity for RGS4.

This compound stands out due to its dramatic selectivity (8- to >5000-fold) for RGS4 over other RGS proteins, making it a highly valuable compound for targeted research and potential therapeutic applications .

Biological Activity

CCG 203769 is a selective inhibitor of the Regulator of G-protein Signaling 4 (RGS4), a protein that plays a crucial role in modulating G-protein-coupled receptor (GPCR) signaling pathways. This compound has garnered attention due to its potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease, and its selective inhibition profile.

This compound exhibits nanomolar potency against RGS4, with an IC50 value of approximately 17 nM . It demonstrates remarkable selectivity, being 8- to over 5000-fold more effective against RGS4 compared to other RGS proteins, such as RGS19 and RGS16, which have IC50 values of 140 nM and 6 µM , respectively . Notably, this compound does not inhibit the cysteine protease papain at concentrations up to 100 µM , further emphasizing its selectivity for RGS4 .

Effects on Cellular Signaling

This compound enhances Gαq-dependent cellular Ca2+ signaling in an RGS4-dependent manner. It also blocks the GTPase-accelerating protein (GAP) activity of RGS4, inhibiting GTP hydrolysis in Gαo and Gαi1 pathways . In experimental models, this compound has been shown to potentiate muscarinic bradycardia induced by Carbamoylcholine chloride in vivo, highlighting its functional relevance in modulating heart rate through RGS4 inhibition .

In Vivo Studies

In studies involving animal models, this compound demonstrated significant effects on motor function. For instance, it reversed raclopride-induced bradykinesia in rats, indicating its potential utility in treating Parkinson's disease symptoms. Doses ranging from 0.1 to 10 mg/kg effectively alleviated symptoms associated with dopamine receptor antagonism .

Summary of Key Findings

| Property | Value |

|---|---|

| IC50 for RGS4 | 17 nM |

| Selectivity for RGS4 | 8-5000 fold |

| IC50 for RGS19 | 140 nM |

| IC50 for RGS16 | 6 µM |

| Effect on GAP activity | Inhibition with IC50 < 1 µM |

| In vivo efficacy | Reverses raclopride-induced effects |

Study on Parkinson's Disease Models

In a controlled study assessing this compound's effects on Parkinson's disease models, researchers observed that administration of the compound significantly reversed motor deficits induced by D2 receptor antagonists. This was measured through various behavioral assays including hang time and paw drag tests in mice . The results suggest that this compound could serve as a potential therapeutic agent for alleviating motor symptoms associated with Parkinson's disease.

Impact on Airway Reactivity

Another study explored the effects of this compound on airway reactivity mediated by RGS4. The compound was tested for its ability to modulate bronchial tone in response to PGE2, demonstrating its potential role in respiratory conditions where GPCR signaling is altered .

Properties

IUPAC Name |

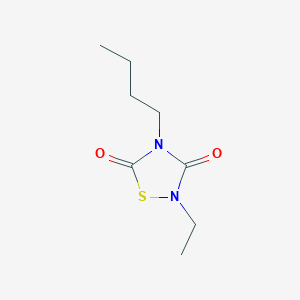

4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S/c1-3-5-6-9-7(11)10(4-2)13-8(9)12/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFFYZGCISALRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)N(SC1=O)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.